ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate
Description
Ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is an organic compound that belongs to the class of esters This compound features a complex structure with multiple functional groups, including an ester group, an oxadiazole ring, and a methyl-substituted phenyl group
Properties
IUPAC Name |
ethyl 4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-23-19(22)15-8-10-16(11-9-15)24-12-17-20-18(21-25-17)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOKLBLIKFFPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate typically involves multiple steps. One common method starts with the preparation of 4-methylphenyl hydrazine, which is then reacted with ethyl 4-formylbenzoate to form the corresponding hydrazone. This intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring. Finally, the esterification of the resulting compound with ethanol in the presence of an acid catalyst yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various reduced heterocycles.
Scientific Research Applications
Ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar ester functional group but lacking the oxadiazole ring.
4-Methylphenyl benzoate: Similar aromatic structure but without the oxadiazole ring.
Ethyl 4-methoxybenzoate: Contains a methoxy group instead of the oxadiazole ring.
Uniqueness
Ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
